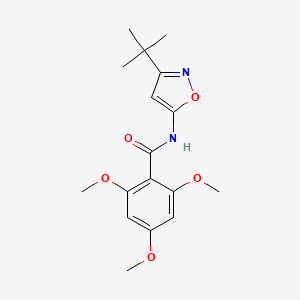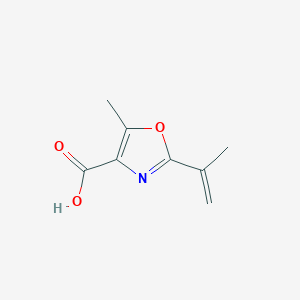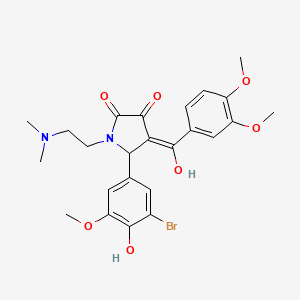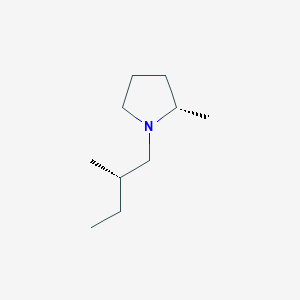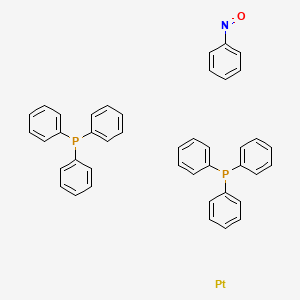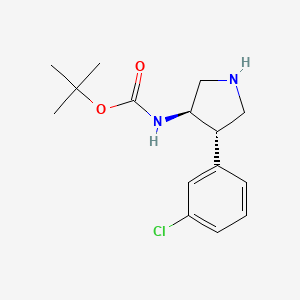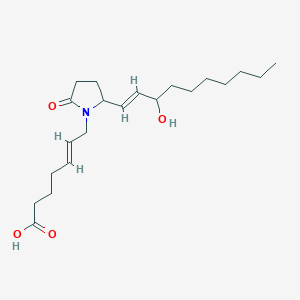
7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a hydroxydecenyl group, and a heptenoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the hydroxydecenyl group, and the attachment of the heptenoic acid chain. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This step can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxydecenyl Group: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the hydroxydecenyl group.
Attachment of the Heptenoic Acid Chain: This step can be accomplished through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the compound can be reduced to form saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Such as halogens, acids, or bases, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but may include:
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Saturated hydrocarbons or alcohols.
Substitution Products: Halogenated derivatives, esters, or amides.
Wissenschaftliche Forschungsanwendungen
7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: Metabolic or signaling pathways that are affected by the compound’s presence or activity.
Vergleich Mit ähnlichen Verbindungen
7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid can be compared with other similar compounds, such as:
Similar Compounds: Other pyrrolidine derivatives, hydroxydecenyl compounds, or heptenoic acid derivatives.
Uniqueness: The unique combination of functional groups and structural features that distinguish it from other compounds.
Eigenschaften
Molekularformel |
C21H35NO4 |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
(E)-7-[2-[(E)-3-hydroxydec-1-enyl]-5-oxopyrrolidin-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H35NO4/c1-2-3-4-5-8-11-19(23)15-13-18-14-16-20(24)22(18)17-10-7-6-9-12-21(25)26/h7,10,13,15,18-19,23H,2-6,8-9,11-12,14,16-17H2,1H3,(H,25,26)/b10-7+,15-13+ |
InChI-Schlüssel |
NKIVEBZABPGPKA-GRVINKSSSA-N |
Isomerische SMILES |
CCCCCCCC(/C=C/C1CCC(=O)N1C/C=C/CCCC(=O)O)O |
Kanonische SMILES |
CCCCCCCC(C=CC1CCC(=O)N1CC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


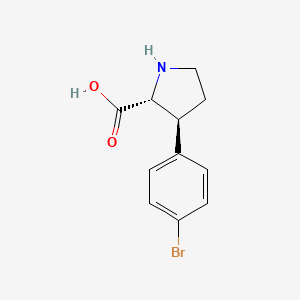
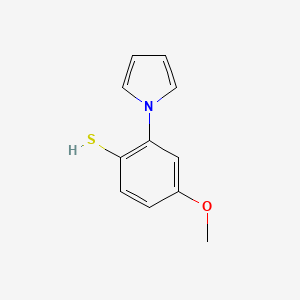
![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)
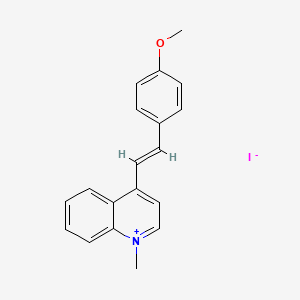
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)


![3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889388.png)
